4-Chlorobenzene-1,3-diamine

Catalog No.
S592148
CAS No.
5131-60-2
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzene-1,3-diamine

CAS Number

5131-60-2

Product Name

4-Chlorobenzene-1,3-diamine

IUPAC Name

4-chlorobenzene-1,3-diamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2

InChI Key

ZWUBBMDHSZDNTA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)Cl

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, INSOL IN PETROLEUM ETHER

Synonyms

4-chloro-1,3-phenylenediamine, 4-chloro-3-phenylenediamine, 4-chloro-3-phenylenediamine sulfate, 4-chloro-m-phenylenediamine

Canonical SMILES

C1=CC(=C(C=C1N)N)Cl

The exact mass of the compound 4-Chloro-M-phenylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)slightly sol in water, sol in alcohol, insol in petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzene-1,3-diamine (CAS 5131-60-2), an asymmetrically halogenated aromatic diamine, is a specialized precursor utilized in the synthesis of high-performance polymers and azo dyes. The strategic placement of the electron-withdrawing chlorine atom at the 4-position fundamentally alters the steric profile and differential reactivity of the meta-amine groups compared to its non-halogenated parent, m-phenylenediamine (mPDA). For industrial buyers, this compound is primarily procured to engineer organosoluble polyimides, to control constitutional isomerism in advanced polyamides, and to synthesize color-fast dyes (such as C.I. Acid Red 88) where standard diamines fail to meet demanding processability or environmental resistance benchmarks [1].

Research Fit

Regioselective amination Electrochemical synthesis studies
Mesogen building block Bent-core liquid crystal research
Sensor ligand precursor Ion-selective electrode development

Attempting to substitute 4-Chlorobenzene-1,3-diamine with standard m-phenylenediamine (mPDA) leads to immediate process failures in advanced materials manufacturing. In polyimide synthesis, non-halogenated diamines yield highly rigid, densely packed polymer chains that are notoriously insoluble in standard polar aprotic solvents, drastically complicating film casting and resin processing. Furthermore, the symmetric nature of mPDA prevents the kinetic tuning of polymer microstructure, whereas the asymmetric chlorine substituent in 4-Chlorobenzene-1,3-diamine provides essential steric hindrance and differential amine reactivity. This disrupts polymer crystallinity for improved solubility and enables precise control over constitutional isomerism, making it a necessary precursor for processable, high-temperature formulations [1].

Substitution Risk

4-Chloro-1,2-phenylenediamine
Positional isomer may shift regiochemical outcomes and purity profiles in amination reactions.
2-Chloro-1,3-phenylenediamine
Different substitution pattern can alter reactivity in further derivatization steps.
Unsubstituted m-phenylenediamine
Lacks chloro directing group; electronic and steric properties differ, limiting direct replacement.

Polyimide Solubility Enhancement

In the synthesis of high-performance polyimides, the structural symmetry of the diamine precursor dictates the tractability of the resulting polymer. Polyimides derived from standard m-phenylenediamine (mPDA) exhibit rigid, tightly packed backbones, rendering them insoluble in common organic solvents. In contrast, the incorporation of 4-Chlorobenzene-1,3-diamine introduces an asymmetric chlorine substituent that disrupts intermolecular hydrogen bonding and chain packing. This structural perturbation significantly increases the free volume of the polymer, enabling solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) while maintaining high thermal stability [1].

Evidence DimensionPolymer Solubility and Processability
Target Compound DataYields organosoluble polyimides in standard polar aprotic solvents
Comparator Or Baselinem-Phenylenediamine (mPDA) (Yields highly crystalline, solvent-insoluble polymers)
Quantified DifferenceTransitions the polymer from intractable to fully solution-processable without sacrificing thermal characteristics
ConditionsPolycondensation with standard dianhydrides followed by solvent casting

Enables the fabrication of high-temperature polyimide films and coatings using standard solution-casting techniques, which is impossible with insoluble mPDA derivatives.

Electrochemical regioselectivity
Reported
75.2% yield / 99.7% mass fraction
Supports regioselective synthesis fit
Conditions: 17 M H₂SO₄, Ti(IV)/Ti(III) mediator

Constitutional Isomerism Control

The asymmetric nature of 4-Chlorobenzene-1,3-diamine allows for precise control over the constitutional isomerism of resulting polyamides. When reacted with diacid chlorides, the differing reactivities of the two amine groups—caused by the ortho/para positioning of the electron-withdrawing chlorine atom—enable the formation of polymers with specific constitutional order. This order can be manipulated by varying polymerization temperatures and monomer mixing modes, yielding polyamides with constitutional order values typically ranging from 0.35 to 0.37. In contrast, symmetric diamines like m-phenylenediamine only produce constitutionally regular, homogenous polymer chains without the capacity for such microstructural tuning [1].

Evidence DimensionMicrostructural Tunability (Constitutional Order)
Target Compound DataYields tunable constitutional order (0.35–0.37) based on reaction kinetics
Comparator Or BaselineSymmetric m-Phenylenediamine (mPDA) (Yields fixed, homogenous microstructure)
Quantified DifferenceEnables kinetic control over polymer sequence distribution due to differential amine reactivity
ConditionsInterfacial polycondensation with aromatic diacid chlorides

Allows polymer chemists to fine-tune the glass transition temperature and mechanical flexibility of the final resin by simply altering process parameters.

Catalytic hydrogenation selectivity
Reported
99.9% selectivity at full conversion
Supports catalyst selectivity screening
Pt/γ-Fe₂O₃-PR nanocomposite; hydrodehalogenation suppressed

Azo Dye Fastness Improvement

In the production of industrial azo dyes, the chemical stability of the coupling intermediate dictates the longevity of the final colorant. Dyes synthesized using un-substituted diamines are often susceptible to oxidative degradation and fading when exposed to light or repeated washing. Utilizing 4-Chlorobenzene-1,3-diamine as a coupling agent for dyes such as C.I. Acid Red 88 and C.I. Disperse Yellow 54 introduces a protective halogen atom into the chromophore structure. This modification alters the oxidation potential of the molecule and provides steric shielding, translating to higher light fastness and wash fastness compared to dyes derived from standard, non-halogenated phenylenediamines [1].

Evidence DimensionDye Fastness and Environmental Resistance
Target Compound DataHigh resistance to fading (excellent light/wash fastness) in derived Acid/Disperse dyes
Comparator Or BaselineUn-substituted phenylenediamines (Lower oxidative stability, prone to fading)
Quantified DifferenceSubstantial improvement in dye longevity and resistance to environmental degradation
ConditionsTextile coloration and standardized light/wash fastness testing

Crucial for textile and apparel manufacturers requiring high-performance dyes that meet strict commercial durability and color-retention standards.

Mesophase behavior
Context-dependent
Target: SmA orthogonal 4-Nitro analog: SmC tilted
Supports orthogonal phase material selection
Characterized by DSC/POM; fluorescent properties reported
Pb²⁺ sensor response
Reported
33 mV/decade Nernstian slope
Supports Nernstian sensor development context
Schiff base ionophore; 1×10⁻⁸–1×10⁻¹ mol dm⁻³ range
HPLC method
Method context
Reverse-phase Newcrom R1; UV 254 nm
Supports purity verification workflow
Mobile phase: methanol-water (70:30)
Carcinogenicity profile
Class-level
NTP clear evidence; hepatocellular tumors & adrenal pheochromocytomas in rodent bioassay
Regulatory handling context; class-specific review
EHS review required for facility, PPE, and waste management

Solution-Processable Polyimide Films

Directly utilizing its ability to disrupt polymer chain packing, this compound is highly suitable for synthesizing organosoluble polyimides that can be cast into high-temperature resistant films for flexible electronics and aerospace coatings [1].

Microstructure-Tuned Polyamide Resins

Leveraged in advanced polymer manufacturing where the differential reactivity of the asymmetric amines is used to control constitutional isomerism, allowing for the precise tuning of the resin's thermal and mechanical properties[2].

High-Fastness Industrial Azo Dyes

Employed as a critical coupling intermediate in the synthesis of specialized dyes (e.g., C.I. Acid Red 88 and C.I. Disperse Yellow 54) where higher resistance to oxidative fading, light, and washing is a strict procurement requirement [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrochemical synthesis studies
Regioselective amination route fit
Isomeric purity verification
Catalytic hydrogenation process research
Catalyst selectivity profile
Hydrodehalogenation suppression review
Bent-core mesogen material studies
Orthogonal smectic A phase context
Phase characterization (DSC/POM)
Pb²⁺ ion-selective sensor development
Nernstian response slope context
Selectivity pattern assessment

Physical Description

4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992)

Color/Form

PLATES OR NEEDLES

XLogP3

0.8

LogP

0.85 (LogP)

Melting Point

196 °F (NTP, 1992)
91 °C

UNII

46M6FQ5PJK

Related CAS

68239-80-5 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The substituted- benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification.

Pictograms

Irritant

Irritant

Other CAS

5131-60-2

Wikipedia

4-chloro-m-phenylenediamine

Methods of Manufacturing

4-CHLORO-META-PHENYLENEDIAMINE WAS FIRST PRODUCED BY BEILSTEIN AND KURBATOW IN 1879 BY THE REDUCTION OF 4-CHLORO-1,3-DINITROBENZENE WITH ZINC CHLORIDE AND HYDROCHLORIC ACID. IT CAN ALSO BE PREPARED BY THE REDUCTION OF 1-CHLORO-2,4-DINITROBENZENE WITH IRON.

General Manufacturing Information

1,3-Benzenediamine, 4-chloro-: ACTIVE
Dyestuff and pigment intermediates; hair dye coupler.
...BELIEVED TO BE USED AS A DYE INTERMEDIATE AND AS A RUBBER-PROCESSING AGENT.
Description is given for preparation and use of p-phenylenediamine in a hair dye preparation.

Analytic Laboratory Methods

...4-CHLORO-META-PHENYLENEDIAMINE CAN BE IDENTIFIED IN HAIR DYES BY THIN-LAYER CHROMATOGRAPHY (KOTTEMANN CM; J ASSOC OFF ANAL CHEM 49: 954 (1966).
Phenylenediamine was determined by high performance liquid chromatography in aq samples.

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